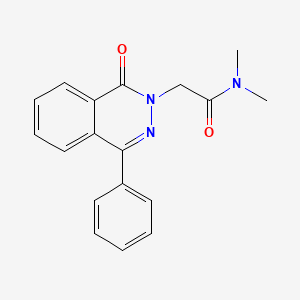![molecular formula C9H9N5OS2 B5651593 2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-pyrimidinylacetamide](/img/structure/B5651593.png)
2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-pyrimidinylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives, including compounds similar to the one , involves electrophilic building blocks leading to ring annulated products. Janardhan et al. (2014) describe a method involving 2-Chloro-N-phenylacetamide and N-(benzo[d]thiazol-2-yl)-2-chloroacetamide as key intermediates, indicating a potential pathway for synthesizing compounds with related structures. This method emphasizes the elimination of by-products and the formation of the title compound through a strategic sequence of reactions, confirmed by analytical and spectral studies, including single crystal X-ray data (Janardhan et al., 2014).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which significantly influences the compound's chemical and physical properties. X-ray diffraction and DFT studies have been used to confirm the structure and stability of related compounds, showcasing intramolecular and intermolecular hydrogen bonding and crystallization patterns (Dani et al., 2013).
Chemical Reactions and Properties
Thiadiazole derivatives engage in various chemical reactions due to the reactive nature of the thiadiazole ring. They can undergo cyclization, condensation, and substitution reactions, leading to a wide range of heterocyclic compounds with diverse biological activities. The reactivity of thiadiazoles with electrophiles and nucleophiles allows for the synthesis of complex molecules with potential pharmacological applications (Kukaniev et al., 1998).
properties
IUPAC Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-pyrimidin-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5OS2/c1-6-13-14-9(17-6)16-5-7(15)12-8-10-3-2-4-11-8/h2-4H,5H2,1H3,(H,10,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPWTIBVJQNYBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5651522.png)

![4-{[(3S*,4R*)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]carbonyl}-7-fluoroquinolin-2(1H)-one](/img/structure/B5651527.png)
![2-[(2-carboxyethyl)sulfinyl]benzoic acid](/img/structure/B5651546.png)
![4-{[3-(benzyloxy)-1-azetidinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B5651551.png)
![4-({4-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-2-furyl}methyl)morpholine](/img/structure/B5651559.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide](/img/structure/B5651564.png)


![(3R*,4S*)-4-cyclopropyl-1-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-amine](/img/structure/B5651576.png)

![N-[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5651588.png)
![N-(3-chloro-4-methoxyphenyl)-3-[1-(cyclopropylsulfonyl)piperidin-3-yl]propanamide](/img/structure/B5651608.png)
![N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(2-piperidin-1-ylethyl)-1H-pyrrole-3-carboxamide](/img/structure/B5651615.png)